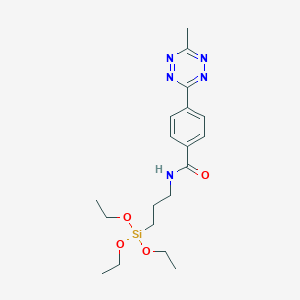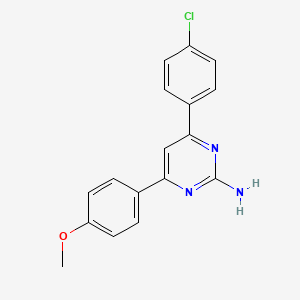
Methyltetrazine-triethoxysilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyltetrazine-triethoxysilane (MTES) is an organosilicon compound that is widely used in organic synthesis, particularly for the preparation of organic compounds with a variety of functional groups. It is a versatile reagent that has been used in a wide range of organic reactions, including the synthesis of heterocycles, amines, and organometallic compounds. MTES is also used in the synthesis of pharmaceuticals and other bioactive compounds.
Mécanisme D'action
Methyltetrazine-triethoxysilane is an organosilicon compound that is used as a reagent in organic synthesis. It is a versatile reagent that can be used in a wide range of organic reactions, including the synthesis of heterocycles, amines, and organometallic compounds. The reaction of Methyltetrazine-triethoxysilane with other compounds typically involves the formation of a siloxane bond, which is formed when the silicon atom of the Methyltetrazine-triethoxysilane molecule is bonded to the oxygen atom of the other compound.
Biochemical and Physiological Effects
Methyltetrazine-triethoxysilane is not known to have any direct biochemical or physiological effects. However, it can be used as a reagent in the synthesis of various compounds, including pharmaceuticals and bioactive compounds, which may have biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using Methyltetrazine-triethoxysilane in laboratory experiments is its versatility. It can be used in a wide range of organic reactions, including the synthesis of heterocycles, amines, and organometallic compounds. In addition, the reaction can be catalyzed by various Lewis acids or anhydrous bases, which can increase the reaction rate and yield. However, the reaction of Methyltetrazine-triethoxysilane with other compounds can produce by-products, which must be separated and purified before the desired product can be obtained.
Orientations Futures
For the use of Methyltetrazine-triethoxysilane include the development of new synthetic methods for the preparation of organic compounds with a variety of functional groups. In addition, Methyltetrazine-triethoxysilane could be used in the synthesis of new materials, such as polymers and nanomaterials. It could also be used in the synthesis of pharmaceuticals and other bioactive compounds. Finally, further research into the mechanism of action of Methyltetrazine-triethoxysilane could lead to the development of more efficient and selective synthetic methods.
Méthodes De Synthèse
Methyltetrazine-triethoxysilane is synthesized from the reaction of methyltetrazine and triethoxysilane. The reaction is typically carried out in an inert atmosphere at temperatures ranging from 25 to 70°C. The reaction yields a mixture of the desired product and by-products, which must be separated and purified. The reaction can be catalyzed by various Lewis acids, such as BF3 or AlCl3, or by anhydrous bases, such as NaOH or KOH.
Applications De Recherche Scientifique
Methyltetrazine-triethoxysilane is used in a variety of scientific research applications, such as the synthesis of heterocyclic compounds, peptides, and organometallic compounds. It is also used in the synthesis of pharmaceuticals and other bioactive compounds. In addition, Methyltetrazine-triethoxysilane has been used in the synthesis of new materials, such as polymers and nanomaterials.
Propriétés
IUPAC Name |
4-(6-methyl-1,2,4,5-tetrazin-3-yl)-N-(3-triethoxysilylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O4Si/c1-5-26-29(27-6-2,28-7-3)14-8-13-20-19(25)17-11-9-16(10-12-17)18-23-21-15(4)22-24-18/h9-12H,5-8,13-14H2,1-4H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBJOQEDMGDTZDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCNC(=O)C1=CC=C(C=C1)C2=NN=C(N=N2)C)(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5O4Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyltetrazine-triethoxysilane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3-(tert-Butoxy)-2',6'-diisopropyl-6-methoxy-[1,1'-biphenyl]-2-yl)dicyclohexylphosphane, 98%](/img/structure/B6290094.png)



![2-Chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one](/img/structure/B6290115.png)
![1-Oxaspiro[3.3]heptan-3-ol](/img/structure/B6290124.png)
![5-Oxa-2-azaspiro[3.4]octan-7-one hydrochloride](/img/structure/B6290125.png)




